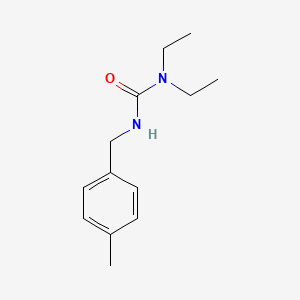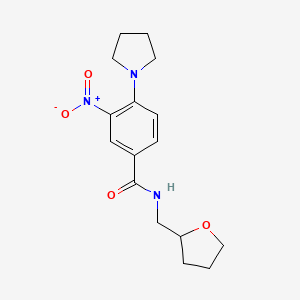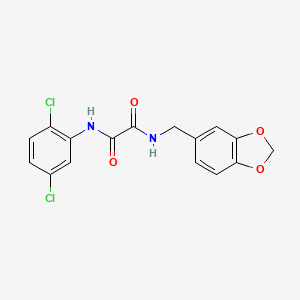
1,1-Diethyl-3-(4-methylbenzyl)urea
Descripción general
Descripción
N,N-diethyl-N’-(4-methylbenzyl)urea: is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a urea functional group, which is bonded to a 4-methylbenzyl group and two diethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Nucleophilic Addition of Amines to Isocyanates: One common method for synthesizing N-substituted ureas, including N,N-diethyl-N’-(4-methylbenzyl)urea, involves the nucleophilic addition of amines to isocyanates.
Reaction with Carbamoyl Chlorides: Another method involves the reaction of amines with carbamoyl chlorides.
Industrial Production Methods: Industrial production of N-substituted ureas typically involves large-scale reactions using the above-mentioned methods. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations. For example, the use of phosgene to generate isocyanates is common in industrial settings, despite its toxicity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N,N-diethyl-N’-(4-methylbenzyl)urea can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions can target the urea functional group, converting it to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydride, alkyl halides.
Major Products:
Oxidation: Benzylic alcohols or carboxylic acids.
Reduction: Corresponding amines.
Substitution: Various substituted ureas.
Aplicaciones Científicas De Investigación
Chemistry:
Biology:
Enzyme Inhibition:
Medicine:
Drug Development: N-substituted ureas are often explored for their pharmacological properties, including potential use as antineoplastic agents.
Industry:
Mecanismo De Acción
The mechanism by which N,N-diethyl-N’-(4-methylbenzyl)urea exerts its effects depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary depending on the specific enzyme or biological system being studied .
Comparación Con Compuestos Similares
- N,N-diethyl-N’-(4-methylphenyl)urea
- N,N-diethyl-N’-(4-methylbenzyl)thiourea
Comparison:
- N,N-diethyl-N’-(4-methylbenzyl)urea is unique due to the presence of the 4-methylbenzyl group, which can influence its reactivity and binding properties compared to other similar compounds. For example, the thiourea derivative may exhibit different reactivity due to the presence of sulfur instead of oxygen in the urea functional group .
Propiedades
IUPAC Name |
1,1-diethyl-3-[(4-methylphenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-4-15(5-2)13(16)14-10-12-8-6-11(3)7-9-12/h6-9H,4-5,10H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLZTIPSHXJKJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NCC1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-chlorobenzoyl)amino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B4243639.png)

![N-tert-butyl-2-[(2-methylsulfanylbenzoyl)amino]benzamide](/img/structure/B4243656.png)
![2-{[4-anilino-6-(dimethylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B4243663.png)


![methyl 3-[(2-chloro-4-nitrobenzoyl)amino]-4-methylbenzoate](/img/structure/B4243676.png)
![N4-Butyl-6-[(6-ethoxypyridazin-3-YL)oxy]-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B4243678.png)
![2-methoxy-N-[2-(piperidine-1-carbonyl)phenyl]benzamide](/img/structure/B4243686.png)
![1-[(4-Ethoxy-3-methylphenyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B4243690.png)
![3-methyl-1-phenyl-6-(1-pyrrolidinyl)-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B4243694.png)
![4-chloro-N-[(2-hydroxy-3-quinolinyl)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B4243697.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide](/img/structure/B4243703.png)

